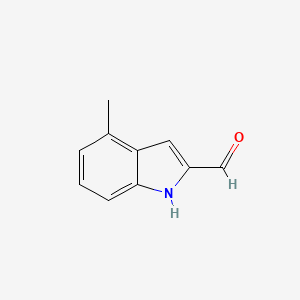

4-Methyl-1H-indole-2-carbaldehyde

概要

説明

4-Methyl-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals This compound is characterized by a methyl group at the 4-position and an aldehyde group at the 2-position of the indole ring

作用機序

Target of Action

It is known that indole derivatives, which include 4-methyl-1h-indole-2-carbaldehyde, bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The pharmacokinetics of indole derivatives are generally influenced by their chemical structure .

Result of Action

Indole derivatives are known to exhibit various biological activities, suggesting that they can induce a range of molecular and cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to keep containers tightly closed in a dry, cool, and well-ventilated place to maintain stability .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-indole-2-carbaldehyde typically involves the reaction of 4-methylindole with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 4-methylindole reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the desired aldehyde.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions: 4-Methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products:

Oxidation: 4-Methyl-1H-indole-2-carboxylic acid.

Reduction: 4-Methyl-1H-indole-2-methanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

科学的研究の応用

4-Methyl-1H-indole-2-carbaldehyde is an indole derivative with diverse applications in scientific research, particularly in chemistry, biology, and medicine. Indole derivatives are significant heterocyclic compounds found in many natural products and drugs, widely utilized in medicinal chemistry for their diverse biological activities.

Scientific Research Applications

- Precursor in Chemical Synthesis In chemistry, this compound serves as a precursor for synthesizing biologically active molecules.

- Development of Therapeutic Compounds It is used in biology and medicine to develop compounds with antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, and anti-HIV activities.

Biological Activities and Potential Therapeutic Applications

4-Methyl-1H-indole-3-carbaldehyde has garnered attention for its diverse biological activities and belongs to a class of heterocyclic compounds known for their significant roles in medicinal chemistry, particularly in the development of pharmaceuticals.

- Target Interactions Indole derivatives, including this compound, interact with various biological targets, including enzymes and receptors, modulating signaling pathways critical for cellular function. It has been shown to influence the NF-κB signaling pathway, which is pivotal in regulating immune responses and cell survival.

- Anticancer Activity Indole derivatives are known to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. N-(4-aminobenzyl)- N-(4-hydroxybenzyl)-2-(1 H-indol-3-yl) acetamide, in particular, demonstrated substantial selectivity towards HT29 cells, a malignant colonic cell line, while sparing healthy human intestinal cells . Subsequent investigations revealed that this compound effectively induced cell cycle arrest in the G1 phase and facilitated apoptosis in HT29 cells .

- Anti-inflammatory Properties The compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Antimicrobial Activity Studies indicate that it possesses activity against various bacterial strains, making it a candidate for antibiotic development. Indole has been extensively studied in the context of the catalytic asymmetric synthesis for the development of indole-based chiral heterocycles, another important class of compounds that can be found in numerous pharmaceuticals, natural products, functional materials, chiral catalysts, and ligands .

Chemical Reactions

類似化合物との比較

4-Methyl-1H-indole-2-carbaldehyde can be compared with other indole derivatives such as:

1-Methylindole-2-carboxaldehyde: Similar structure but with a methyl group at the 1-position instead of the 4-position.

Indole-3-carbaldehyde: An aldehyde group at the 3-position instead of the 2-position.

4-Methylindole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

生物活性

4-Methyl-1H-indole-2-carbaldehyde is a compound belonging to the indole family, characterized by its bicyclic structure, which includes a benzene ring fused to a pyrrole ring. This compound has garnered attention due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article aims to delve into the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C₉H₉N O

- Molar Mass : Approximately 155.19 g/mol

- Structure : The compound features a methyl group at the fourth position and an aldehyde functional group at the second position of the indole moiety.

This compound exhibits its biological effects through various mechanisms:

- Receptor Binding : Indole derivatives, including this compound, bind with high affinity to multiple receptors, influencing various biochemical pathways.

- Biological Activities : It has been associated with several biological activities:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antitubercular

- Antidiabetic.

Biological Activity Overview

Antiviral Activity

A study investigating the antiviral potential of indole derivatives reported that compounds similar to this compound exhibited significant inhibitory effects against viruses such as influenza A and HIV. The IC50 values for these compounds were found to be in the micromolar range, indicating promising antiviral activity.

Anticancer Potential

Research has shown that this compound can influence cancer cell apoptosis through its interaction with protein kinases. This suggests that it may serve as a candidate for developing anticancer therapies. Molecular docking studies indicate strong binding affinities with key targets involved in cancer progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Initial findings suggest that it may inhibit the growth of certain pathogens, although more comprehensive testing is necessary to establish its effectiveness across different species .

Case Study 1: Antiviral Efficacy

In vitro assays were conducted using synthesized derivatives of this compound against influenza A virus. The results indicated an IC50 value of approximately 7.53 μmol/L, showcasing its potential as a therapeutic agent against viral infections.

Case Study 2: Cancer Cell Line Testing

A study involving human cancer cell lines demonstrated that treatments with this compound led to significant apoptosis rates compared to control groups. The modulation of signaling pathways was confirmed through Western blot analysis, indicating its role as a potential anticancer agent.

特性

IUPAC Name |

4-methyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-3-2-4-10-9(7)5-8(6-12)11-10/h2-6,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUYNKDWQDSGJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(NC2=CC=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。